molecular formula C8H9NO3 B13928125 6-Amino-3-hydroxy-2-methylbenzoic acid

6-Amino-3-hydroxy-2-methylbenzoic acid

Cat. No.: B13928125
M. Wt: 167.16 g/mol
InChI Key: LUKYCINAIDJTQX-UHFFFAOYSA-N
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Description

6-Amino-3-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a benzene ring. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-hydroxy-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2-methylbenzoic acid.

    Reduction: The nitro group is then reduced to an amino group.

    Hydroxylation: Introduction of a hydroxyl group to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products Formed

Scientific Research Applications

6-Amino-3-hydroxy-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Amino-3-hydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzoic acid: Similar structure but lacks the hydroxyl group.

    3-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.

    2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.

Uniqueness

6-Amino-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

6-amino-3-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

LUKYCINAIDJTQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)O

Origin of Product

United States

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